Alkene Leucine Carfilzomib

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

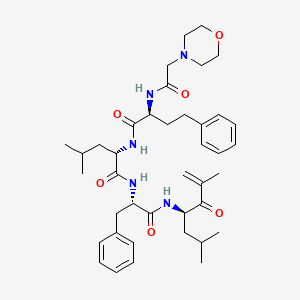

Alkene Leucine Carfilzomib is a synthetic compound known for its potent proteasome inhibitory activity. It is primarily used in the treatment of relapsed and refractory multiple myeloma, a type of cancer that affects plasma cells in the bone marrow . Carfilzomib is a second-generation proteasome inhibitor that binds irreversibly to the proteasome, thereby inhibiting its function and leading to the accumulation of proteins within the cell, which ultimately induces apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

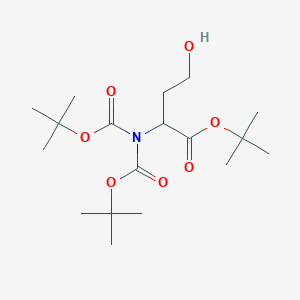

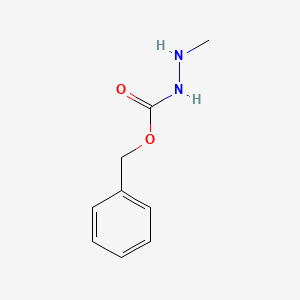

The synthesis of Alkene Leucine Carfilzomib involves several key steps, starting with the preparation of epoxyketone intermediates. One efficient method involves the condensation of N-Boc-protected leucine with N, O-dimethylhydroxylamine hydrochloride to form a Weinreb amide . This intermediate is then treated with isopropenylmagnesium bromide to yield an α,β-unsaturated ketone . Subsequent reduction with sodium borohydride and cerium chloride produces allylic alcohols, which are then epoxidized using 3-chloroperoxybenzoic acid or potassium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The use of environmentally friendly and low-cost methods, such as the stereoselective preparation of epoxyketone intermediates, is emphasized to ensure efficient large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Alkene Leucine Carfilzomib undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s epoxyketone structure makes it particularly reactive in these types of reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid and potassium permanganate.

Reduction: Sodium borohydride and cerium chloride are frequently used for reduction reactions.

Substitution: Various nucleophiles can be used to substitute functional groups within the molecule.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in medicinal chemistry and drug development .

Wissenschaftliche Forschungsanwendungen

Alkene Leucine Carfilzomib has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying proteasome inhibition and developing new synthetic methodologies.

Biology: Investigated for its effects on cellular processes, including protein degradation and apoptosis.

Medicine: Primarily used in the treatment of multiple myeloma and other cancers.

Industry: Employed in the development of new pharmaceuticals and therapeutic agents.

Wirkmechanismus

Alkene Leucine Carfilzomib exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome . This binding inhibits the proteasome’s function, leading to the accumulation of proteins within the cell. The accumulation of proteins triggers cell cycle arrest and apoptosis through the stabilization of p53, activation of C-Jun NH2-terminal kinase, and deactivation of nuclear factor kappa-B .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma.

Ixazomib: A third-generation proteasome inhibitor with similar applications.

Uniqueness

Alkene Leucine Carfilzomib is unique due to its irreversible binding to the proteasome, which results in a more prolonged and potent inhibitory effect compared to reversible inhibitors like bortezomib . Additionally, it has a lower incidence of peripheral neuropathy, making it a safer option for patients .

Eigenschaften

Molekularformel |

C40H57N5O6 |

|---|---|

Molekulargewicht |

703.9 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-[[(4R)-2,6-dimethyl-3-oxohept-1-en-4-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |

InChI |

InChI=1S/C40H57N5O6/c1-27(2)23-33(37(47)29(5)6)42-40(50)35(25-31-15-11-8-12-16-31)44-39(49)34(24-28(3)4)43-38(48)32(18-17-30-13-9-7-10-14-30)41-36(46)26-45-19-21-51-22-20-45/h7-16,27-28,32-35H,5,17-26H2,1-4,6H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t32-,33+,34-,35-/m0/s1 |

InChI-Schlüssel |

CSADYEVGOVYMHC-SNSGHMKVSA-N |

Isomerische SMILES |

CC(C)C[C@H](C(=O)C(=C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |

Kanonische SMILES |

CC(C)CC(C(=O)C(=C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12092317.png)

![1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B12092362.png)

![sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B12092369.png)

![[3-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate](/img/structure/B12092380.png)